molecular formula C19H17ClN2O3 B2808938 3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea CAS No. 2097932-35-7

3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea

Cat. No.: B2808938
CAS No.: 2097932-35-7
M. Wt: 356.81
InChI Key: CTAZIXQPTBLPQF-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea is a complex organic compound that features a chlorophenyl group, a furan ring, and a hydroxyethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea typically involves multiple steps. One common approach starts with the preparation of the furan derivative, followed by the introduction of the chlorophenyl group and the hydroxyethyl urea moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chlorophenyl group can be reduced under specific conditions.

    Substitution: The hydroxyethyl urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the chlorophenyl group can produce 2-chlorocyclohexyl derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. The hydroxyethyl urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea: shares similarities with other furan derivatives and chlorophenyl compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxyethyl urea moiety distinguishes it from other similar compounds, potentially enhancing its solubility and reactivity.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-15-4-1-2-5-16(15)22-19(24)21-12-17(23)13-7-9-14(10-8-13)18-6-3-11-25-18/h1-11,17,23H,12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAZIXQPTBLPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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